

A Guide to the Spectroscopic Characterization of 4-Bromo-3-methoxybenzonitrile

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Compound of Interest

Compound Name: 4-Bromo-3-methoxybenzonitrile

Cat. No.: B054132

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This technical guide provides a comprehensive analysis of the expected spectroscopic signature of **4-Bromo-3-methoxybenzonitrile** (CAS No: 120315-65-3). As a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds, unambiguous structural confirmation is paramount. While complete, published experimental spectra for this specific molecule are not readily available in public databases, this document outlines the core principles and predicted data based on established spectroscopic theory and analysis of structurally analogous compounds. This guide is intended for researchers, chemists, and quality control professionals who require a robust framework for identifying and verifying this compound.

Molecular Structure and Spectroscopic Implications

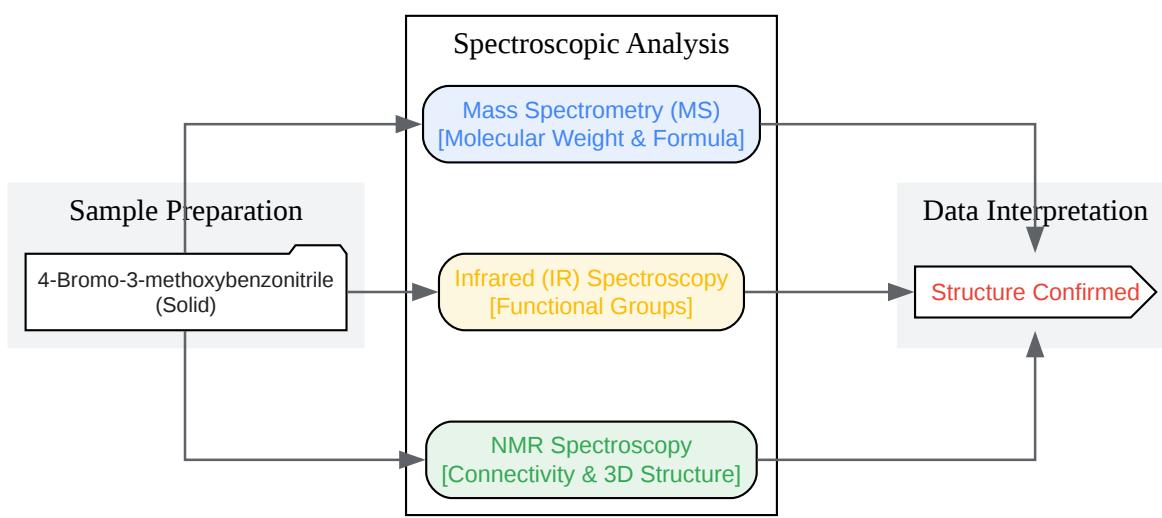
4-Bromo-3-methoxybenzonitrile is a disubstituted benzonitrile with the molecular formula C₈H₆BrNO and a molecular weight of approximately 212.04 g/mol .[\[1\]](#)[\[2\]](#) The molecule's architecture, featuring a nitrile (-C≡N), a methoxy (-OCH₃), and a bromine atom on a benzene ring, dictates a unique and predictable spectroscopic fingerprint. The electron-withdrawing nature of the nitrile and bromine, contrasted with the electron-donating methoxy group, creates a distinct electronic environment for each proton and carbon atom, leading to a well-resolved NMR spectrum.

For clarity in spectral assignments, the following numbering scheme will be used:

Caption: Structure of **4-Bromo-3-methoxybenzonitrile** with atom numbering.

Analytical Workflow for Structural Verification

A multi-technique spectroscopic approach is essential for the unequivocal identification of an organic compound. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.



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Caption: General workflow for spectroscopic identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of a molecule.

Experimental Protocol (^1H & ^{13}C NMR)

- Sample Preparation: Dissolve 5-10 mg of **4-Bromo-3-methoxybenzonitrile** in approximately 0.7 mL of deuterated chloroform (CDCl_3). The choice of CDCl_3 is standard for its excellent solubilizing power for a wide range of organic compounds and its single, well-characterized residual solvent peak.[3]

- Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the closely spaced aromatic signals.
- ^1H NMR: Acquire with a sufficient number of scans to achieve a signal-to-noise ratio $>100:1$.
- ^{13}C NMR: Acquire using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A longer acquisition time is necessary due to the low natural abundance of the ^{13}C isotope.

Predicted ^1H NMR Spectrum (400 MHz, CDCl_3)

The ^1H NMR spectrum is expected to show four distinct signals: one for the methoxy group and three for the aromatic protons.

Predicted				
Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 7.7	d	1H	H-2	This proton is ortho to the electron-withdrawing nitrile group and will be deshielded. It is coupled only to H-6, appearing as a doublet.
~ 7.6	d	1H	H-6	This proton is ortho to the bromine atom. It is coupled only to H-2 across the ring, appearing as a doublet with a small coupling constant.
~ 7.2	dd	1H	H-5	This proton is coupled to both H-2 and H-6, resulting in a doublet of doublets.
~ 3.9	s	3H	-OCH ₃	Methoxy protons are typically found in this region and appear as a sharp singlet as they have no

adjacent protons
to couple with.^[4]

Predicted ^{13}C NMR Spectrum (100 MHz, CDCl_3)

Due to molecular asymmetry, all eight carbon atoms are chemically non-equivalent and should produce eight distinct signals.

Predicted Chemical Shift (δ , ppm)	Assignment	Rationale
~ 156	C-3	Aromatic carbon attached to the electronegative oxygen atom, highly deshielded.
~ 135	C-6	Aromatic CH carbon adjacent to the carbon bearing the nitrile.
~ 132	C-5	Aromatic CH carbon between the bromo- and nitrile-substituted carbons.
~ 125	C-2	Aromatic CH carbon ortho to the nitrile group.
~ 117	-C≡N	The nitrile carbon itself has a characteristic chemical shift in this region.
~ 115	C-4	Aromatic carbon directly attached to bromine; its shift is influenced by the heavy atom effect.
~ 113	C-1	Aromatic carbon bearing the nitrile group.
~ 56	-OCH ₃	The methoxy carbon signal is consistently found in this region.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups present in a molecule. The spectrum provides a unique "fingerprint" based on the vibrational frequencies of chemical bonds.

Experimental Protocol (FT-IR)

- Method: Attenuated Total Reflectance (ATR) is the preferred method for a solid sample as it requires minimal sample preparation and provides high-quality, reproducible data.
- Acquisition: A small amount of the solid sample is placed directly on the ATR crystal. The spectrum is typically recorded from 4000 cm^{-1} to 400 cm^{-1} .

Predicted Key IR Absorption Bands

Wavenumber (cm^{-1})	Intensity	Vibration Type	Functional Group
~ 2230	Strong, Sharp	$\text{C}\equiv\text{N}$ Stretch	Nitrile
3100 - 3000	Medium	C-H Stretch	Aromatic
2950 - 2850	Medium	C-H Stretch	Methoxy ($-\text{OCH}_3$)
~ 1580, ~1470	Medium-Strong	$\text{C}=\text{C}$ Stretch	Aromatic Ring
~ 1250	Strong	C-O-C Asymmetric Stretch	Aryl-alkyl ether
~ 1050	Strong	C-O-C Symmetric Stretch	Aryl-alkyl ether
Below 1000	Medium-Strong	C-Br Stretch	Aryl Bromide

The most diagnostic peak is the sharp, strong absorption around 2230 cm^{-1} , which is highly characteristic of the nitrile functional group.^[5]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula, offering definitive proof of a compound's identity.

Experimental Protocol (MS)

- Ionization Method: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this molecule.

- Analysis: High-resolution mass spectrometry (HRMS) is crucial. It provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C_8H_6BrNO).

Predicted Mass Spectrum

The key feature in the mass spectrum of a brominated compound is the isotopic signature of bromine. Bromine has two stable isotopes, ^{79}Br and ^{81}Br , in nearly a 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units.

m/z (Mass-to-Charge Ratio)	Interpretation
~ 211	$[M]^+$ (containing ^{79}Br)
~ 213	$[M+2]^+$ (containing ^{81}Br)
~ 196/198	$[M - CH_3]^+$
~ 183/185	$[M - CO]^+$
~ 132	$[M - Br]^+$

The observation of the $[M]^+$ and $[M+2]^+$ ion cluster with approximately equal intensity is a powerful diagnostic tool that validates the presence of a single bromine atom in the molecule. The exact masses measured via HRMS can be used to confirm the elemental composition.

Conclusion

The structural identity of **4-Bromo-3-methoxybenzonitrile** can be confidently established through a synergistic application of NMR, IR, and Mass Spectrometry. The predicted data—a 1H NMR spectrum with four distinct signals in their expected regions and splitting patterns, a ^{13}C NMR spectrum showing eight unique carbon signals, a strong nitrile stretch in the IR spectrum near 2230 cm^{-1} , and a characteristic 1:1 $[M]^+:[M+2]^+$ isotopic pattern in the mass spectrum—provide a robust and self-validating analytical framework. Any experimental data acquired for this compound should be critically compared against these predicted signatures to ensure structural integrity and purity.

References

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